silyl CAS No. 93522-47-5](/img/structure/B14349844.png)
[(2-Nitrophenyl)methoxy](diphenyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitrophenyl)methoxysilyl is an organosilicon compound that features a silyl group bonded to a methoxy group and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Nitrophenyl)methoxysilyl can be achieved through several methods. One common approach involves the reaction of diphenylchlorosilane with 2-nitrophenol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silyl ether linkage.
Industrial Production Methods
Industrial production of (2-Nitrophenyl)methoxysilyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Nitrophenyl)methoxysilyl undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate the reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Nitrophenyl)methoxysilyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for alcohols.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-Nitrophenyl)methoxysilyl involves its interaction with various molecular targets. The silyl group can act as a protecting group, preventing unwanted reactions at specific sites in a molecule. The nitrophenyl group can participate in electron transfer processes, influencing the reactivity of the compound. The methoxy group can serve as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
(2-Nitrophenyl)methoxysilyl can be compared with other silyl ethers such as:
Trimethylsilyl ethers: Commonly used as protecting groups for alcohols, but (2-Nitrophenyl)methoxysilyl offers additional functionality due to the nitrophenyl group.
Tert-Butyldimethylsilyl ethers: Known for their stability, but (2-Nitrophenyl)methoxysilyl provides unique reactivity due to the presence of the nitro group.
Triisopropylsilyl ethers: Provide steric hindrance, but (2-Nitrophenyl)methoxysilyl offers different electronic properties.
Propiedades
Número CAS |
93522-47-5 |
|---|---|
Fórmula molecular |
C19H16NO3Si |
Peso molecular |
334.4 g/mol |
InChI |
InChI=1S/C19H16NO3Si/c21-20(22)19-14-8-7-9-16(19)15-23-24(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
Clave InChI |
GRJDFWYERMQLCC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)OCC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


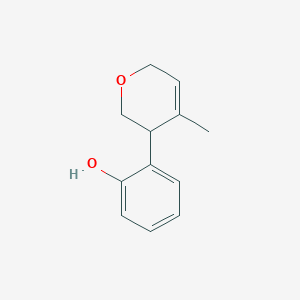
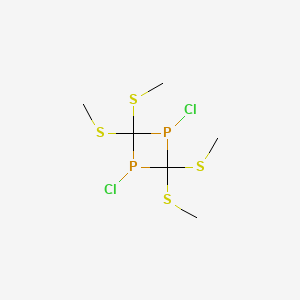
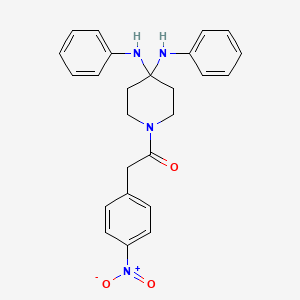
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)

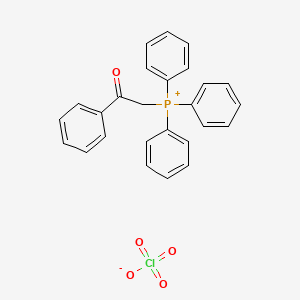
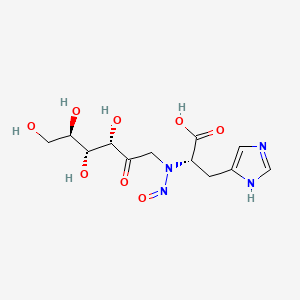
![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
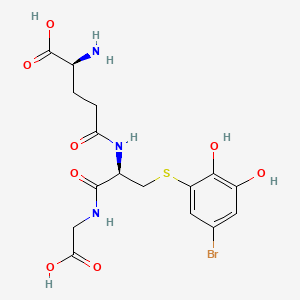
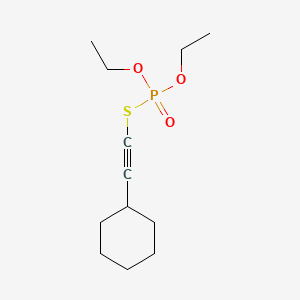
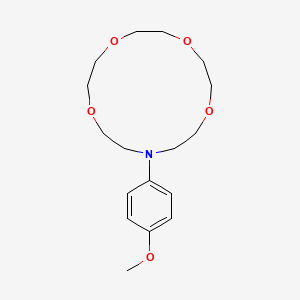
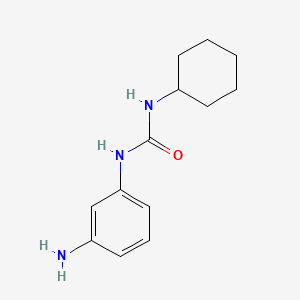
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)
